molecular formula C18F14O2 B12083662 1,4-Bis(pentafluorophenoxy)tetrafluorobenzene CAS No. 6804-37-1

1,4-Bis(pentafluorophenoxy)tetrafluorobenzene

Cat. No.: B12083662
CAS No.: 6804-37-1
M. Wt: 514.2 g/mol
InChI Key: QUYRBEDFNGXEQH-UHFFFAOYSA-N
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Description

1,4-Bis(pentafluorophenoxy)tetrafluorobenzene is a chemical compound with the molecular formula C18F14O2 and a molecular weight of 514.17 g/mol . This compound is characterized by the presence of two pentafluorophenoxy groups attached to a tetrafluorobenzene core. It is known for its high fluorine content, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(pentafluorophenoxy)tetrafluorobenzene can be synthesized through the nucleophilic aromatic substitution reaction of 1,4-difluorotetrafluorobenzene with pentafluorophenol. The reaction typically involves the use of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(pentafluorophenoxy)tetrafluorobenzene primarily undergoes substitution reactions due to the presence of electron-withdrawing fluorine atoms. These reactions include nucleophilic aromatic substitution and electrophilic aromatic substitution .

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like DMSO or DMF at elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents can be used.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, nucleophilic aromatic substitution with an alkoxide may yield an ether derivative, while electrophilic aromatic substitution with a halogen may result in a halogenated product .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-Bis(pentafluorophenoxy)tetrafluorobenzene is primarily based on its ability to undergo substitution reactions. The electron-withdrawing fluorine atoms make the aromatic ring more susceptible to nucleophilic attack, facilitating the substitution process. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Properties

6804-37-1

Molecular Formula

C18F14O2

Molecular Weight

514.2 g/mol

IUPAC Name

1,2,3,4,5-pentafluoro-6-[2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenoxy)phenoxy]benzene

InChI

InChI=1S/C18F14O2/c19-1-3(21)7(25)15(8(26)4(1)22)33-17-11(29)13(31)18(14(32)12(17)30)34-16-9(27)5(23)2(20)6(24)10(16)28

InChI Key

QUYRBEDFNGXEQH-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)OC2=C(C(=C(C(=C2F)F)F)F)F)F)F)OC3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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